Tacalcitol

Catalog No.
S544402
CAS No.
57333-96-7
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tacalcitol

CAS Number

57333-96-7

Product Name

Tacalcitol

IUPAC Name

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-RSFVBTMBSA-N

SMILES

Array

Synonyms

1 alpha,24-dihydroxycholecalciferol, 1 alpha,24-dihydroxyvitamin D3, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer, 1,24-dihydroxycholecalciferol, 1,24-dihydroxyvitamin D3, Curatoderm, PRI-2191, Tacalcitol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

The exact mass of the compound Tacalcitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Tacalcitol (1,24-dihydroxyvitamin D3) is a highly potent, synthetic Vitamin D3 analog primarily procured as an active pharmaceutical ingredient (API) for dermatological formulations targeting hyperproliferative skin disorders. At baseline, it functions as a high-affinity agonist for the Vitamin D Receptor (VDR), modulating keratinocyte proliferation and differentiation [1]. From a procurement and manufacturing perspective, Tacalcitol is distinguished by its extreme potency at low concentrations, specific pH stability requirements in non-aqueous or specialized gel vehicles, and a pharmacokinetic profile optimized for rapid systemic clearance [2]. These properties make it a specialized precursor for once-daily topical ointments, lotions, and emulsions, differentiating it from both natural calcitriol and other synthetic analogs.

Substituting Tacalcitol with its closest in-class analog, Calcipotriol, or the natural baseline, Calcitriol, fundamentally alters the final product's viability and market positioning. Calcipotriol requires a 12.5-fold higher API loading (50 µg/g vs. 4 µg/g) and typically necessitates a twice-daily application regimen, which changes both the unit economics of manufacturing and patient compliance claims [1]. Furthermore, Calcipotriol exhibits a significantly higher cutaneous irritation profile, strictly contraindicating its use in facial or sensitive-area formulations[2]. Conversely, substituting with Calcitriol introduces a prolonged systemic half-life (5-8 hours), dramatically increasing the risk of hypercalcemia when applied over large body surface areas [3]. Therefore, generic substitution is not viable; Tacalcitol must be explicitly procured when developing low-concentration, once-daily, or sensitive-skin dermatological products.

API Mass Loading and Dosing Frequency Optimization

In topical formulation development, Tacalcitol demonstrates a significantly higher potency-to-mass ratio for local application compared to the industry-standard Calcipotriol. Clinical and pharmacokinetic evaluations establish that Tacalcitol achieves maximum therapeutic clearance of hyperproliferative plaques at an API loading of just 4 µg/g applied once daily[1]. In contrast, Calcipotriol requires an API concentration of 50 µg/g and a twice-daily application regimen to achieve comparable efficacy [2]. This represents a 12.5-fold reduction in required API mass per gram of vehicle.

Evidence DimensionRequired API concentration and dosing frequency for maximum efficacy
Target Compound DataTacalcitol: 4 µg/g, once daily
Comparator Or BaselineCalcipotriol: 50 µg/g, twice daily
Quantified Difference12.5x lower API loading requirement and 50% reduction in application frequency
ConditionsTopical ointment formulation for chronic plaque psoriasis

This drastically reduces the mass of active pharmaceutical ingredient required per production batch, improving unit economics and enabling once-daily compliance claims for the final commercial product.

Cutaneous Irritation and Sensitive-Area Formulation Compatibility

A critical limitation in formulating Vitamin D3 analogs is local skin irritation, which restricts application sites. Calcipotriol is classified as moderately irritant, causing lesional or perilesional erythema in up to 20% of patients, which strictly contraindicates its use in facial or flexural formulations [1]. Conversely, Tacalcitol is classified as non-irritant to slightly irritant, with clinical discontinuation rates due to irritation dropping to approximately 5.9% [2]. This superior tolerability profile allows Tacalcitol to be safely incorporated into formulations intended for sensitive skin areas.

Evidence DimensionIncidence of local cutaneous irritation
Target Compound DataTacalcitol: ~5.9% discontinuation rate, suitable for facial/flexural use
Comparator Or BaselineCalcipotriol: Up to 20% irritation incidence, contraindicated for sensitive areas
Quantified Difference>3-fold reduction in severe irritation incidence
ConditionsTopical application on sensitive epidermal regions (face and flexures)

Procurement teams targeting facial, pediatric, or sensitive-skin dermatological markets must select Tacalcitol to avoid the high irritation-induced dropout rates associated with Calcipotriol.

Systemic Clearance and Hypercalcemic Safety Margin

When formulating topical treatments for extensive body surface areas, the systemic absorption of Vitamin D analogs poses a risk of hypercalcemia. Calcitriol, the natural baseline, has a prolonged systemic half-life of 5 to 8 hours in humans, necessitating strict monitoring of serum calcium levels when applied over large areas [1]. Tacalcitol, however, undergoes rapid systemic degradation upon absorption, maintaining serum calcium homeostasis even under continuous long-term application (up to 18 months) at doses up to 70 g of ointment per week [2]. This rapid clearance prevents the accumulation of the active VDR agonist in systemic circulation.

Evidence DimensionSystemic half-life and calcium homeostasis disruption
Target Compound DataTacalcitol: Rapid systemic clearance, zero significant hypercalcemia at 70 g/week over 18 months
Comparator Or BaselineCalcitriol: 5-8 hour systemic half-life, high risk of hypercalcemia requiring monitoring
Quantified DifferenceElimination of systemic calcium disruption risk under high-volume topical dosing
ConditionsLong-term (18-month) topical application over extensive body surface areas

This wider therapeutic index allows formulators to develop high-volume products for severe, widespread skin conditions without triggering restrictive systemic toxicity warnings.

Low-Dose, Once-Daily Dermatological Ointments

Leveraging Tacalcitol's ability to achieve maximum therapeutic efficacy at just 4 µg/g, formulators can design once-daily application products. This scenario directly capitalizes on the 12.5-fold reduction in API mass loading compared to Calcipotriol, optimizing production costs and improving end-user compliance [1].

Facial and Sensitive-Area Psoriasis Therapeutics

Because Tacalcitol demonstrates a >3-fold reduction in severe irritation incidence compared to Calcipotriol, it is the API of choice for formulations targeting the face, flexures, and pediatric populations where moderate irritants are contraindicated [2].

High-Volume, Long-Term Maintenance Emulsions

For conditions requiring continuous application over large body surface areas (up to 70 g/week for 18+ months), Tacalcitol's rapid systemic clearance prevents the hypercalcemia risks associated with Calcitriol. This makes it ideal for long-term maintenance therapies without the need for systemic calcium monitoring [3].

Purity

98% by HPLC; 98% atom D; ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 Da

Monoisotopic Mass

416.32904526 Da

Heavy Atom Count

30

Tag

Vitamin D3 Impurities

UNII

C2W72OJ5ZU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX04 - Tacalcitol

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

57333-96-7

Wikipedia

Tacalcitol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Last modified: 08-15-2023
BASG Product Information: Curatoderm (tacalcitol) topical

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